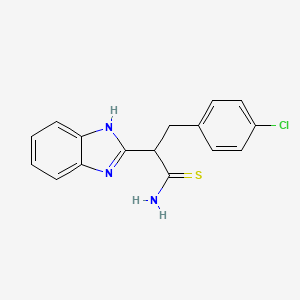
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide
概要
説明
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide is a complex organic compound that features a benzodiazole ring and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Propanethioamide Moiety: This can be done by reacting the intermediate with a thioamide reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
科学的研究の応用
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can intercalate with DNA, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. The thioamide moiety may participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(1H-1,3-benzodiazol-2-yl)-3-phenylpropanethioamide: Lacks the chlorine atom, which may affect its binding affinity and biological activity.
2-(1H-1,3-benzodiazol-2-yl)-3-(4-methylphenyl)propanethioamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical reactivity and applications.
Uniqueness
2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)propanethioamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-11-7-5-10(6-8-11)9-12(15(18)21)16-19-13-3-1-2-4-14(13)20-16/h1-8,12H,9H2,(H2,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJHSHKAHTURAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392386.png)
![1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392387.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)



![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

